

2-Bromo-4-nitro-1-(trifluoromethyl)benzene spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Bromo-4-nitro-1-(trifluoromethyl)benzene

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An In-depth Technical Guide to the Spectral Analysis of 2-Bromo-4-nitro-1-(trifluoromethyl)benzene

This document provides a comprehensive technical guide to the spectroscopic characterization of **2-Bromo-4-nitro-1-(trifluoromethyl)benzene**, a key intermediate in pharmaceutical and agrochemical research. As a substituted aromatic compound, its structure presents a unique combination of electron-withdrawing groups and a heavy halogen, which manifest in distinct and predictable ways across various analytical techniques. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for interpreting the spectral features of this molecule.

Introduction: The Molecular Profile

2-Bromo-4-nitro-1-(trifluoromethyl)benzene (CAS No: 875238-74-7, Molecular Formula: $C_7H_3BrF_3NO_2$) is a trifunctional benzene derivative.^[1] The strategic placement of a bromine atom, a nitro group, and a trifluoromethyl group creates a molecule with significant potential as a building block in organic synthesis. These functional groups modulate the electronic properties and reactivity of the aromatic ring, making it a versatile scaffold for developing complex molecular architectures. Understanding its spectral signature is paramount for reaction monitoring, quality control, and structural verification.

This guide will deconstruct the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will proceed from the foundational

principles of each technique to the specific interpretation of the spectra, providing both the "what" and the "why" to ensure a robust understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For **2-Bromo-4-nitro-1-(trifluoromethyl)benzene**, a combination of ^1H , ^{13}C , and ^{19}F NMR is required for a complete structural assignment.

Proton (^1H) NMR Spectroscopy: Mapping the Aromatic System

Expertise & Rationale: The aromatic region of the ^1H NMR spectrum (typically 6.5-8.5 ppm) provides direct insight into the substitution pattern of the benzene ring. The chemical shift of each proton is influenced by the electronic effects (inductive vs. resonance) of the neighboring substituents. The nitro ($-\text{NO}_2$) and trifluoromethyl ($-\text{CF}_3$) groups are strongly electron-withdrawing, deshielding nearby protons and shifting them downfield (to a higher ppm). The bromine ($-\text{Br}$) atom is also electron-withdrawing but to a lesser extent.

Predicted ^1H NMR Spectrum (500 MHz, CDCl_3):

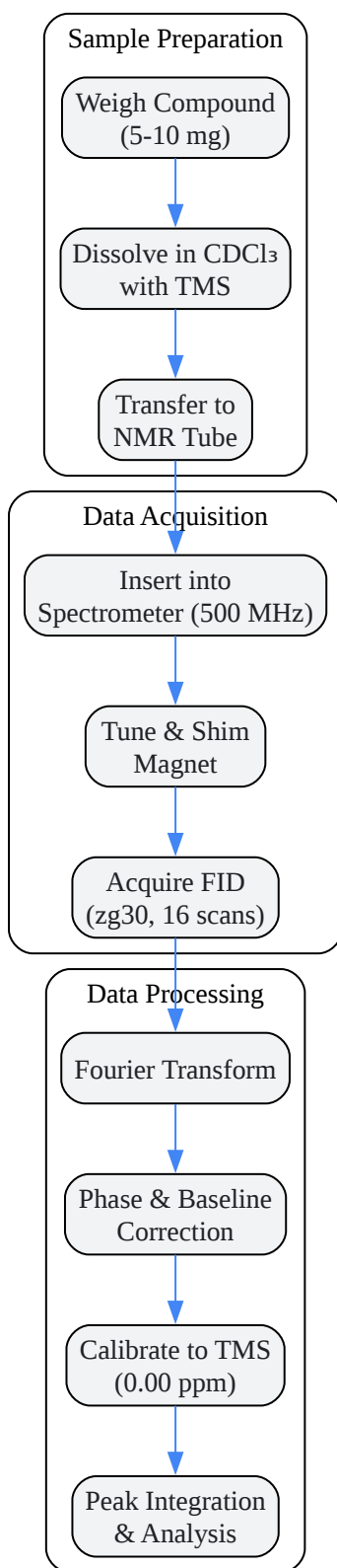
Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Rationale
~ 8.55	d	~ 2.0	H-3	This proton is ortho to the highly deshielding nitro group, resulting in the most downfield shift. It appears as a doublet due to coupling with H-5.
~ 8.15	dd	~ 8.5, 2.0	H-5	This proton is ortho to the bromine atom and meta to the nitro group. It is split into a doublet of doublets by H-6 (ortho coupling) and H-3 (meta coupling).
~ 7.95	d	~ 8.5	H-6	This proton is ortho to the trifluoromethyl group. It is split into a doublet by its only neighbor, H-5.

Experimental Protocol: ^1H NMR Acquisition

A standardized protocol ensures reproducibility and data integrity.

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-4-nitro-1-(trifluoromethyl)benzene** in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single pulse (zg30).
 - Acquisition Time: ~3 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16 (for good signal-to-noise ratio).
- Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Workflow for ^1H NMR Analysis



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Caption: Standard workflow for NMR sample preparation and analysis.

Carbon-13 (^{13}C) NMR Spectroscopy: The Carbon Skeleton

Expertise & Rationale: ^{13}C NMR provides a map of the carbon framework. Spectra are typically acquired with proton decoupling, meaning each unique carbon atom appears as a single line.

[2] The chemical shifts are highly sensitive to the electronic environment. Carbons directly attached to electronegative substituents (-Br, -NO₂, -CF₃) are shifted significantly downfield.

The carbon of the -CF₃ group itself is also observable and shows coupling to the fluorine atoms, resulting in a characteristic quartet.[3]

Predicted ^{13}C NMR Spectrum (125 MHz, CDCl₃):

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~ 149.0	C-4	Attached to the strongly electron-withdrawing nitro group, making it the most deshielded aromatic carbon.
~ 136.0	C-2	The C-Br bond causes a downfield shift.
~ 134.0 (q, $J \approx 35$ Hz)	C-1	The carbon attached to the -CF ₃ group is shifted downfield and appears as a quartet due to coupling with the three fluorine atoms.
~ 131.0	C-6	This C-H carbon is ortho to the -CF ₃ group.
~ 127.0	C-5	Standard aromatic C-H carbon.
~ 122.0 (q, $J \approx 273$ Hz)	C-3	This C-H carbon is ortho to the -NO ₂ group.
~ 121.5	-CF ₃	The carbon of the trifluoromethyl group itself appears as a large quartet due to direct C-F coupling.

Fluorine-19 (¹⁹F) NMR Spectroscopy: A Unique Probe

Expertise & Rationale: For any fluorinated compound, ¹⁹F NMR is an essential and highly informative technique. The ¹⁹F nucleus is 100% abundant and highly sensitive. For a -CF₃ group on an aromatic ring, the spectrum is typically very simple: a singlet. Its chemical shift provides confirmation of the electronic environment.

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃):

Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
~ -63.0	s	-CF ₃

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: IR spectroscopy probes the vibrational modes of molecules. It is an excellent tool for rapidly confirming the presence of key functional groups. For **2-Bromo-4-nitro-1-(trifluoromethyl)benzene**, the most prominent signals will arise from the nitro group's stretching vibrations.

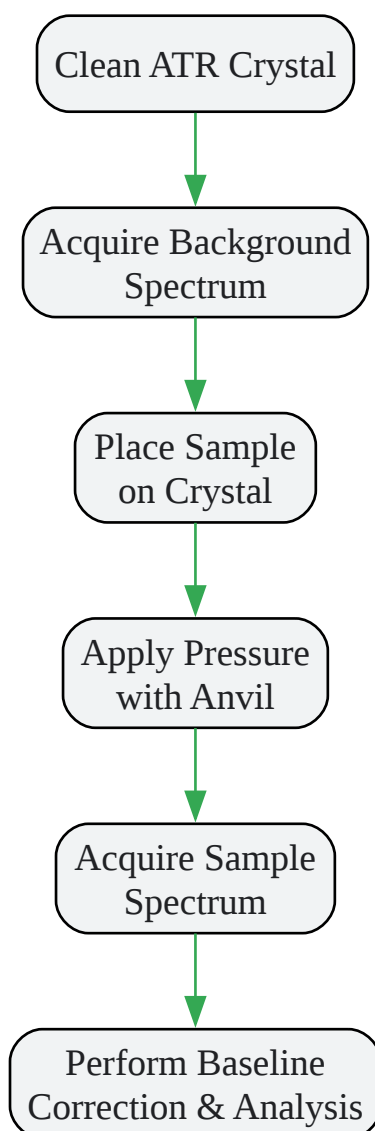
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Background Scan:** Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
- **Sample Scan:** Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Predicted Key IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
1550-1475	Asymmetric Stretch	N-O	This strong, characteristic absorption is definitive for aromatic nitro compounds. [4] [5]
1360-1290	Symmetric Stretch	N-O	This second strong band, paired with the asymmetric stretch, confirms the -NO ₂ group. [4] [5]
1300-1100	Stretch	C-F	The C-F bonds of the trifluoromethyl group produce strong, complex absorptions in this region.
~1600, ~1475	C=C Stretch	Aromatic Ring	These bands are characteristic of the benzene ring itself.
1100-1000	Stretch	C-Br	The carbon-bromine stretch is typically a weaker absorption in the fingerprint region.

Workflow for ATR-FTIR Analysis



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Caption: A typical workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

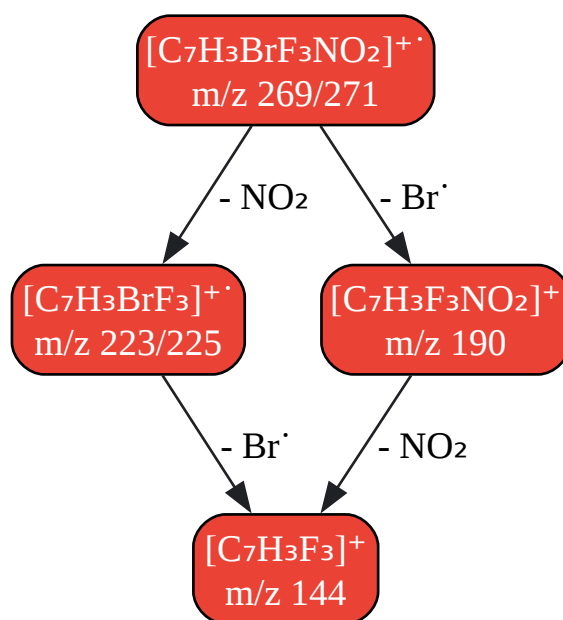
Expertise & Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this molecule, Electron Ionization (EI) is a suitable technique. The most critical feature to look for is the isotopic pattern of bromine. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio.[6] This means

the molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units (M^+ and M^{+2}). This is a definitive signature for a monobrominated compound.^[7]

Predicted Mass Spectrum (EI):

m/z (Predicted)	Ion	Rationale
271 / 269	$[M]^+$	Molecular Ion Peak. The characteristic 1:1 doublet confirms the presence of one bromine atom.
225 / 223	$[M - NO_2]^+$	Loss of a nitro group (46 Da), a common fragmentation pathway for nitroaromatics. The bromine isotope pattern remains.
190	$[M - Br]^+$	Loss of a bromine radical (79 or 81 Da). This results in a single peak, not a doublet.
144	$[M - Br - NO_2]^+$	Subsequent loss of the nitro group after losing the bromine atom.

Primary Fragmentation Pathway



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Caption: Predicted EI-MS fragmentation of the target molecule.

Conclusion

The spectroscopic analysis of **2-Bromo-4-nitro-1-(trifluoromethyl)benzene** is a textbook example of how complementary analytical techniques are used for unequivocal structure elucidation.

- NMR (1H , ^{13}C , ^{19}F) provides the precise connectivity of the atoms.
- IR rapidly confirms the presence of the critical nitro functional group.
- MS verifies the molecular weight and confirms the presence of a single bromine atom through its distinct isotopic signature.

This guide provides the expected spectral data and the scientific reasoning behind it, empowering researchers to confidently identify and characterize this important chemical intermediate.

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